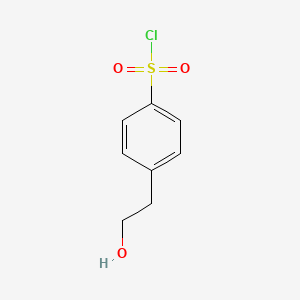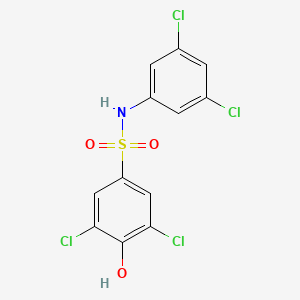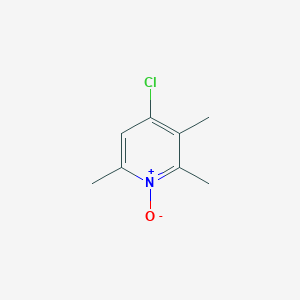![molecular formula C15H10BrNO2 B15168840 Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]- CAS No. 651021-70-4](/img/structure/B15168840.png)
Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]- is an organic compound that features a phenol group substituted with a 3-bromophenyl and an isoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]- typically involves the following steps:
Formation of 3-bromophenyl isoxazole: This can be achieved through a cyclization reaction involving 3-bromobenzonitrile and hydroxylamine, forming the isoxazole ring.
Coupling with Phenol: The 3-bromophenyl isoxazole is then coupled with phenol using a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and reaction monitoring would enhance the scalability and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenol group can be oxidized to quinones, while the isoxazole ring can undergo reduction to form corresponding amines.
Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted phenyl isoxazoles.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Applications De Recherche Scientifique
Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]- involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Similar structure but with a hydroxy group on the phenyl ring.
4-Bromophenyl isoxazole: Lacks the phenol group, making it less versatile in chemical reactions.
Uniqueness
Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]- is unique due to the presence of both a phenol group and an isoxazole ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality enhances its utility in synthetic chemistry and potential therapeutic applications.
Propriétés
Numéro CAS |
651021-70-4 |
|---|---|
Formule moléculaire |
C15H10BrNO2 |
Poids moléculaire |
316.15 g/mol |
Nom IUPAC |
4-[5-(3-bromophenyl)-1,2-oxazol-3-yl]phenol |
InChI |
InChI=1S/C15H10BrNO2/c16-12-3-1-2-11(8-12)15-9-14(17-19-15)10-4-6-13(18)7-5-10/h1-9,18H |
Clé InChI |
AVHPKIDVHBQQGJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C2=CC(=NO2)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-diphenyl-1,3-oxazolidin-2-one](/img/structure/B15168761.png)


![Methyl 4-{[4,5-dimethyl-2-(trimethylsilyl)phenyl]sulfanyl}benzoate](/img/structure/B15168788.png)

![4-(Benzyloxy)-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15168793.png)
![[1,2'-Binaphthalene]-2,3'-diol, 5,5',6,6',7,7',8,8'-octahydro-](/img/structure/B15168798.png)
![Carbonic acid--2-[(prop-2-en-1-yl)sulfanyl]ethan-1-ol (1/2)](/img/structure/B15168799.png)

![1,2,3,3a,7,8-Hexahydropyrazolo[3,4-a]quinolizine](/img/structure/B15168803.png)

![2-Ethenyl-4-fluoro-1-[(propan-2-yl)oxy]benzene](/img/structure/B15168815.png)

![1,1'-{[2-(2-Fluoroethoxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-methoxybenzene)](/img/structure/B15168824.png)
